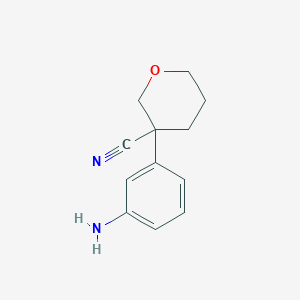
4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro group, a pentan-3-yl substituent, and a sulfonyl chloride functional group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Pentan-3-yl Group: The pentan-3-yl group can be introduced through alkylation reactions using alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Sulfonylation: The sulfonyl chloride functional group can be introduced by reacting the oxazole derivative with sulfonyl chloride reagents under appropriate conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products:
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Substituted Oxazoles: Formed by nucleophilic substitution at the chloro group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the interactions of sulfonyl chloride derivatives with biological molecules.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives. These reactions can modulate the biological activity of the compound and its derivatives.
Comparison with Similar Compounds
4-Chloro-2,6-dimethyl-3-nitropyridine: Another chloro-substituted heterocyclic compound with different functional groups and applications.
2,4-Dichloro-5-nitropyridine: A compound with similar chloro and nitro substituents but different reactivity and applications.
Uniqueness: 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the oxazole ring, the pentan-3-yl group, and the sulfonyl chloride functional group
Properties
Molecular Formula |
C8H11Cl2NO3S |
|---|---|
Molecular Weight |
272.15 g/mol |
IUPAC Name |
4-chloro-3-pentan-3-yl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H11Cl2NO3S/c1-3-5(4-2)7-6(9)8(14-11-7)15(10,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
CLDGYWUYMVQPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NOC(=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)
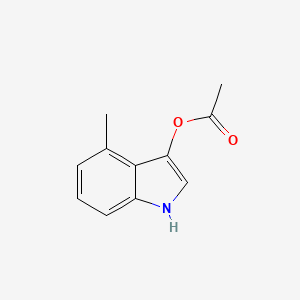
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
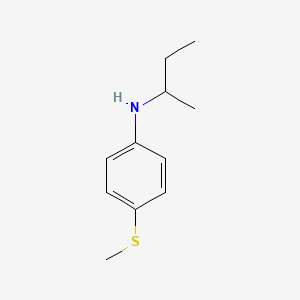
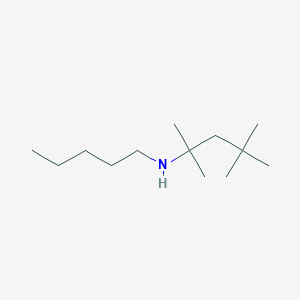



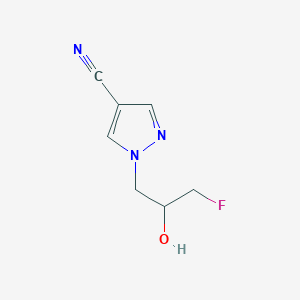
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)

